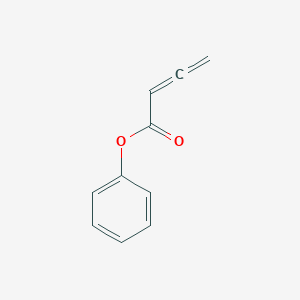

Phenyl buta-2,3-dienoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl buta-2,3-dienoate is an organic compound characterized by the presence of a phenyl group attached to a buta-2,3-dienoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.

Méthodes De Préparation

Phenyl buta-2,3-dienoate can be synthesized through several methods. One common approach involves the phosphine-catalyzed cycloaddition of buta-2,3-dienoates with other compounds. For instance, the reaction of ethyl buta-2,3-dienoate with phenyl groups in the presence of phosphine catalysts can yield this compound . Industrial production methods often involve similar catalytic processes, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Phenyl buta-2,3-dienoate undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. In the presence of phosphine catalysts, it can participate in [3 + 2] cycloaddition reactions with electrophiles, leading to the formation of highly functionalized carbo- and heterocycles . Common reagents used in these reactions include phosphines and electron-deficient alkenes.

Applications De Recherche Scientifique

Phenyl buta-2,3-dienoate has found applications in several scientific research fields. In chemistry, it is used as a building block for the synthesis of various cyclic compounds through cycloaddition reactions . In biology and medicine, its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, in the industrial sector, this compound is utilized in the production of advanced materials and polymers due to its reactive nature and ability to form complex structures .

Mécanisme D'action

The mechanism of action of phenyl buta-2,3-dienoate primarily involves its reactivity in cycloaddition reactions. The compound acts as a 1,3-dipole in the presence of phosphine catalysts, facilitating the formation of cyclic structures through [3 + 2] cycloaddition . The generation of the 1,3-dipole is a key step in these reactions, and the presence of electron-withdrawing groups in the allene moiety enhances the reactivity and stability of the intermediate species .

Comparaison Avec Des Composés Similaires

Phenyl buta-2,3-dienoate can be compared with other similar compounds such as ethyl buta-2,3-dienoate and tert-butyl buta-2,3-dienoate. While these compounds share the buta-2,3-dienoate core, the presence of different substituents (phenyl, ethyl, tert-butyl) imparts unique reactivity and applications. For example, this compound is particularly useful in the synthesis of complex cyclic structures due to the stabilizing effect of the phenyl group .

Activité Biologique

Phenyl buta-2,3-dienoate, also referred to as 2-phenyl-1,3-butadienoate, is an organic compound notable for its unique structure characterized by a butadiene unit with a phenyl group. Its molecular formula is C10H8O2 and it has a molecular weight of approximately 160.17 g/mol. This compound is part of the allenoate class and has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The structure of this compound includes conjugated double bonds that contribute to its chemical reactivity. The presence of a carbonyl group adjacent to the conjugated system enhances its electrophilicity, allowing it to participate in various chemical reactions, including cycloadditions with nitrone derivatives to form isoxazolidine cycloadducts.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| LogP | 1.933 |

| Polar Surface Area | 26.30 Ų |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various biological models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

- Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent. This activity is likely mediated through the modulation of apoptotic pathways and interference with cellular proliferation .

- Interaction with Biological Macromolecules : The structural features of this compound allow it to interact with proteins and nucleic acids, which may contribute to its therapeutic effects. It can form adducts through various mechanisms such as nucleophilic attack and cycloaddition .

Case Studies and Research Findings

- Anti-inflammatory Activity : A study exploring the anti-inflammatory potential of this compound found that it significantly reduced edema in animal models when administered at specific dosages. The compound was effective in lowering levels of inflammatory markers such as TNF-alpha and IL-6.

- Cytotoxicity Studies : In vitro assays revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells. These findings suggest a promising avenue for further exploration in cancer therapeutics.

- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound binds effectively to target proteins involved in inflammatory responses and cancer progression, providing insights into its mode of action .

Comparison with Related Compounds

This compound shares structural similarities with other allenoates, which may influence its biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenylbuta-2,3-dien-1-one | C10H8O | Contains a ketone functional group; used in similar reactions. |

| Methyl buta-2,3-dienoate | C6H8O2 | Methyl ester variant; exhibits different reactivity patterns. |

| Ethyl buta-2,3-dienoate | C8H10O2 | Ethyl ester variant; used in various synthetic applications. |

Propriétés

Numéro CAS |

102690-46-0 |

|---|---|

Formule moléculaire |

C10H8O2 |

Poids moléculaire |

160.17 g/mol |

InChI |

InChI=1S/C10H8O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-8H,1H2 |

Clé InChI |

CPYBXSHIXXYEPA-UHFFFAOYSA-N |

SMILES canonique |

C=C=CC(=O)OC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.